molecular formula C17H14O5 B606770 Coumafuryl CAS No. 117-52-2

Coumafuryl

Cat. No.: B606770
CAS No.: 117-52-2
M. Wt: 298.29
InChI Key: JFIXKFSJCQNGEK-GFCCVEGCSA-N
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Description

Coumafuryl is a synthetic anticoagulant rodenticide that belongs to the class of coumarin derivatives. It was introduced in the late 1950s and has been used primarily for controlling rodent populations. The compound is highly soluble in water and exhibits significant mobility, which can lead to potential leaching into groundwater. This compound is known for its high toxicity to mammals when ingested orally .

Mechanism of Action

Target of Action

Coumafuryl, an anticoagulant rodenticide, primarily targets the synthesis of vitamin K–dependent clotting factors in the liver . These clotting factors play a crucial role in the coagulation cascade, a process that prevents excessive bleeding when blood vessels are injured.

Mode of Action

The mode of action of this compound involves the inhibition of the enzyme vitamin K epoxide reductase . This enzyme is essential for the recycling and production of vitamin K1, a necessary component for clotting factors II, VII, IX, and X . By inhibiting this enzyme, this compound disrupts the coagulation process, leading to a state of anticoagulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. The inhibition of vitamin K–dependent clotting factors disrupts this pathway, leading to a decrease in the blood’s ability to form clots . This can result in spontaneous bleeding from any site, with the site, volume, and rate of hemorrhage determining the clinical signs observed .

Pharmacokinetics

The pharmacokinetics of this compound, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) properties . . Generally, the values of certain parameters show to what extent some molecule is similar to molecules with suitable ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the coagulation process. This disruption can lead to spontaneous bleeding, which can occur at any site in the body . The severity of these effects can vary depending on factors such as the dose of this compound and the individual’s health status.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high solubility in water and mobility suggest a potential to leach into groundwater . Its pattern of use would tend to significantly reduce this risk

Biochemical Analysis

Biochemical Properties

Coumafuryl plays a significant role in biochemical reactions by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the recycling of vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. By disrupting this pathway, this compound effectively reduces the blood’s ability to clot . The compound interacts with various biomolecules, including enzymes and proteins involved in the coagulation cascade, leading to prolonged bleeding and eventual death in rodents.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with the synthesis of clotting factors, which are crucial for maintaining hemostasis. This disruption can lead to uncontrolled bleeding and cellular damage. This compound also impacts cell signaling pathways and gene expression related to coagulation, further exacerbating its anticoagulant effects . Additionally, it can induce oxidative stress and cellular damage in non-target organisms, highlighting its potential toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme vitamin K epoxide reductase, thereby inhibiting its activity. This inhibition prevents the reduction of vitamin K epoxide to its active form, which is necessary for the carboxylation of glutamic acid residues on clotting factors. As a result, the synthesis of functional clotting factors is impaired, leading to anticoagulation . This compound’s interaction with vitamin K epoxide reductase is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its efficacy. Studies have shown that this compound remains stable under certain conditions but can degrade over time, reducing its anticoagulant activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent anticoagulant effects, leading to prolonged bleeding and other adverse outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit blood clotting without causing significant toxicity. At higher doses, this compound can lead to severe anticoagulation, resulting in excessive bleeding and potential death . Threshold effects have been observed, where a certain dosage is required to achieve the desired anticoagulant effect. Toxic or adverse effects at high doses include hemorrhage, organ damage, and impaired physiological functions.

Metabolic Pathways

This compound is involved in metabolic pathways related to vitamin K metabolism. It interacts with enzymes such as vitamin K epoxide reductase, which is crucial for the recycling of vitamin K. By inhibiting this enzyme, this compound disrupts the normal metabolic flux of vitamin K, leading to a decrease in the synthesis of clotting factors . This disruption can affect overall metabolite levels and impact the body’s ability to maintain hemostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing it to be easily absorbed and distributed throughout the body . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific tissues, particularly those involved in the coagulation process, such as the liver and blood vessels.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and the cytoplasm, where it exerts its anticoagulant effects. The compound’s activity is influenced by its localization, as it needs to interact with vitamin K epoxide reductase, which is found in the endoplasmic reticulum . This compound’s targeting signals and post-translational modifications play a role in directing it to specific compartments, ensuring its effective inhibition of the coagulation pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumafuryl can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with 3-(2-furyl)acrylic acid. The reaction typically requires acidic or basic catalysts and is carried out under controlled temperature conditions to ensure the formation of the desired product. The final step involves the purification of this compound through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and pH. The final product is then purified and formulated into rodenticidal baits or other delivery forms .

Chemical Reactions Analysis

Types of Reactions

Coumafuryl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coumafuryl has been extensively studied for its anticoagulant properties and its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific structural features, such as the presence of a furan ring, which distinguishes it from other coumarin derivatives. This structural difference influences its pharmacokinetics, toxicity, and environmental behavior, making it a distinct compound within the class of anticoagulant rodenticides .

Properties

IUPAC Name

3-[1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one
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InChI

InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXKFSJCQNGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14O5
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Description Data deposited in or computed by PubChem

Related CAS

34490-93-2 (hydrochloride salt)
Record name Coumafuryl [ISO]
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DSSTOX Substance ID

DTXSID3041798
Record name Coumafuryl
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Molecular Weight

298.29 g/mol
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Physical Description

White solid; [HSDB]
Record name Coumafuryl
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Solubility

Solubility in water: 150 g/100 ml @ 20 °C /Sodium salt/, Practically insoluble in water; readily soluble in acetone, methyl ethyl ketone, cyclohexanone, ether, dioxane, methylene chloride, dimethylformamide; moderately soluble in toluene, xylene, trichloroethylene, carbon tetrachloride; very slightly soluble in petroleum ether and mineral oils
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Vapor Pressure

Very low at room temperature
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Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
Record name COUMAFURYL
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Color/Form

White powder, Crystals

CAS No.

117-52-2
Record name Coumafuryl
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Record name COUMAFURYL
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Melting Point

124 °C
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